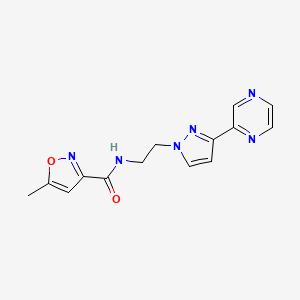
N-(3-氨基苯基)-3-(1H-咪唑-1-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" is a compound that belongs to the class of organic molecules containing an imidazole ring, a functional amide group, and an aminophenyl moiety. These structural features suggest the compound could have interesting chemical and physical properties, making it potentially useful for various applications in chemistry and materials science.
Synthesis Analysis
The synthesis of compounds similar to "N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" typically involves multiple steps, including reductive amination reactions, the use of sodium cyanoborohydride, and the functionalization of imidazole synthons. For example, Cheruzel et al. (2011) described synthetic pathways to related imidazole-amine ligands, showcasing the versatility of imidazole-based compounds for ligand synthesis (Cheruzel et al., 2011).
科学研究应用
抗微生物活性
N-(3-氨基苯基)-3-(1H-咪唑-1-基)丙酰胺衍生物展示出显著的抗微生物特性。例如,Evren、Yurttaş和Yılmaz-Cankilic(2020)进行的研究合成了N-(萘-1-基)丙酰胺衍生物,并评估了它们对各种细菌和真菌的抗微生物活性。这些化合物显示出显著的活性,特别是对特定真菌和革兰氏阳性细菌的活性,突显了它们作为抗微生物剂的潜力(Evren, Yurttaş, & Yılmaz-Cankilic, 2020)。
抗氧化和抗癌活性
涉及这些化合物的另一个研究方面是它们的抗氧化和抗癌活性。Tumosienė等人(2020)合成了3-[(4-甲氧基苯基)氨基]丙酰肼衍生物,展示出优于抗坏血酸的抗氧化活性,并对人类胶质母细胞瘤和乳腺癌细胞系显示出细胞毒性效应。这表明了开发新的抗癌疗法的一个有希望的途径(Tumosienė等人,2020)。
免疫抑制活性
在免疫学领域,类似于N-(3-氨基苯基)-3-(1H-咪唑-1-基)丙酰胺的N-芳基-3-(吲哚-3-基)丙酰胺已被合成并评估其免疫抑制活性。例如,Giraud等人(2010)发现某些衍生物在小鼠脾细胞和小鼠延迟型超敏反应实验中表现出显著的抑制活性,表明它们在免疫应答调节中的潜在用途(Giraud et al., 2010)。
腐蚀抑制
Srivastava等人(2017)对基于氨基酸的咪唑酮烯离子进行的研究,其中包括N-(3-氨基苯基)-3-(1H-咪唑-1-基)丙酰胺中发现的咪唑环,证明它们作为腐蚀抑制剂的有效性。这些化合物显示出高的抑制效率,表明它们在保护金属免受腐蚀方面具有潜在应用(Srivastava et al., 2017)。
抗癫痫研究
与N-(3-氨基苯基)-3-(1H-咪唑-1-基)丙酰胺结构相关的化合物已被评估其抗癫痫性能。Idris、Ayeni和Sallau(2011)合成了N-苄基-3-[(氯苯基)氨基]丙酰胺,并发现它们在动物模型中对治疗癫痫有效,表明它们作为抗癫痫药物的潜力(Idris, Ayeni, & Sallau, 2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(3-aminophenyl)-3-imidazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-10-2-1-3-11(8-10)15-12(17)4-6-16-7-5-14-9-16/h1-3,5,7-9H,4,6,13H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUYDSKSEFONAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)
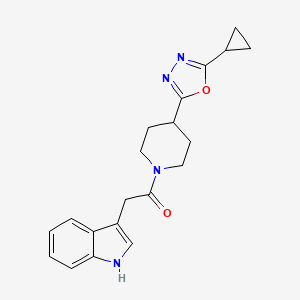
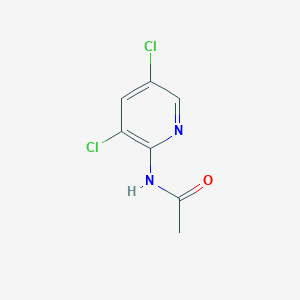
![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)
![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)
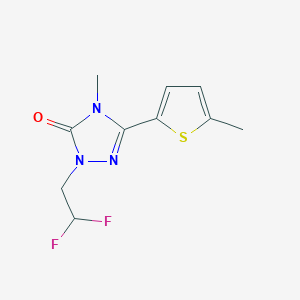
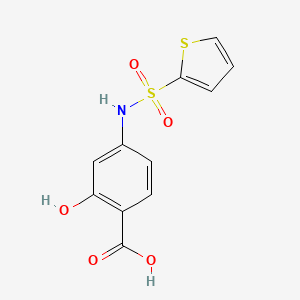
![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)
![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)
![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)
